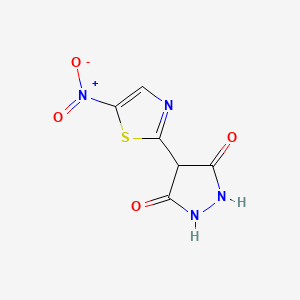![molecular formula C11H9ClN2O2 B12907269 6-[(2-Chlorophenyl)methoxy]pyridazin-3(2H)-one CAS No. 87426-02-6](/img/structure/B12907269.png)
6-[(2-Chlorophenyl)methoxy]pyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-((2-Chlorobenzyl)oxy)pyridazin-3(2H)-one is a chemical compound that belongs to the pyridazine family. This compound is characterized by the presence of a pyridazinone core structure substituted with a 2-chlorobenzyl group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-((2-Chlorobenzyl)oxy)pyridazin-3(2H)-one typically involves the reaction of pyridazinone with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity 6-((2-Chlorobenzyl)oxy)pyridazin-3(2H)-one.
Analyse Des Réactions Chimiques
Types of Reactions
6-((2-Chlorobenzyl)oxy)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chlorobenzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazinone derivatives, while substitution reactions can produce various substituted pyridazinones.
Applications De Recherche Scientifique
6-((2-Chlorobenzyl)oxy)pyridazin-3(2H)-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-((2-Chlorobenzyl)oxy)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-((2-Chlorobenzyl)amino)pyridazin-3-ol
- 6-(2-Chlorobenzyl)-3-pyridazinol
Uniqueness
Compared to similar compounds, 6-((2-Chlorobenzyl)oxy)pyridazin-3(2H)-one is unique due to its specific substitution pattern and the presence of the 2-chlorobenzyl group
Propriétés
Numéro CAS |
87426-02-6 |
|---|---|
Formule moléculaire |
C11H9ClN2O2 |
Poids moléculaire |
236.65 g/mol |
Nom IUPAC |
3-[(2-chlorophenyl)methoxy]-1H-pyridazin-6-one |
InChI |
InChI=1S/C11H9ClN2O2/c12-9-4-2-1-3-8(9)7-16-11-6-5-10(15)13-14-11/h1-6H,7H2,(H,13,15) |
Clé InChI |
ZABBJIYAYDHKTI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)COC2=NNC(=O)C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


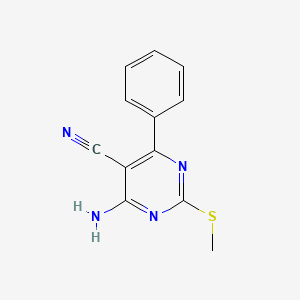
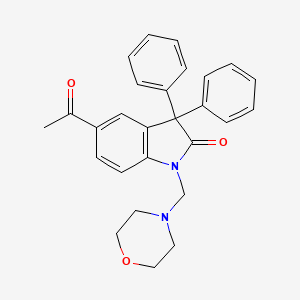

![3-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]-N-phenylpropanamide](/img/structure/B12907206.png)
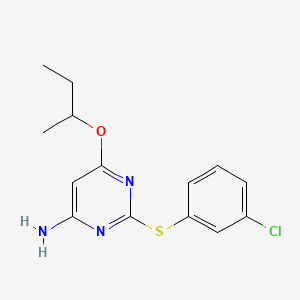
![7-[(2,1,3-Benzoxadiazol-4-yl)amino]heptanoic acid](/img/structure/B12907212.png)
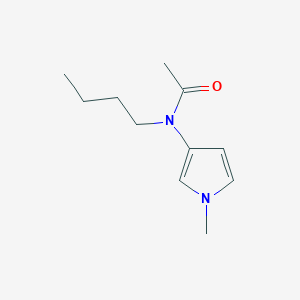
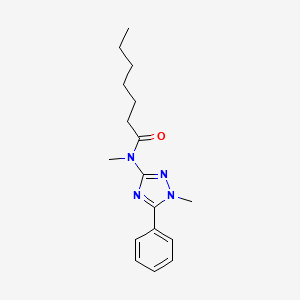

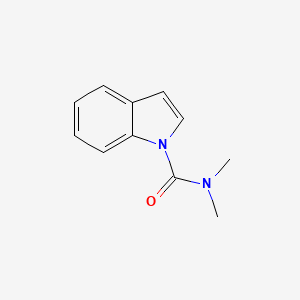
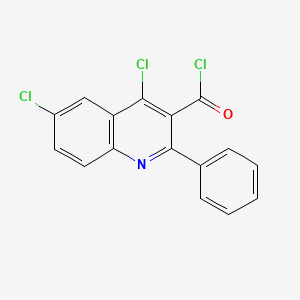
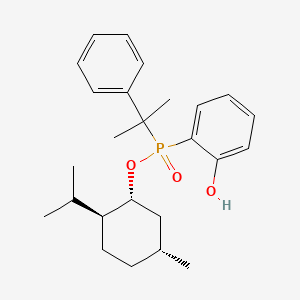
![N-[(2R)-2-{4-[(7-Bromoquinolin-2-yl)oxy]phenoxy}propanoyl]glycine](/img/structure/B12907263.png)
